3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile is an organic compound that features a pyridine ring substituted with a chlorine atom and a benzonitrile moiety substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of the Aryl Halide: The starting material, 2-chloropyridine, is halogenated to form 2-chloropyridin-4-yl.
Coupling Reaction: The 2-chloropyridin-4-yl is then coupled with 4-methoxybenzonitrile using a palladium catalyst and a base in an organic solvent.
Industrial Production Methods
In industrial settings, the Suzuki–Miyaura coupling reaction is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the production of large quantities of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Shares the chloropyridine moiety but differs in the rest of the structure.
(2-Chloropyridin-4-yl)methanamine hydrochloride: Contains the chloropyridine moiety but has different functional groups.
Uniqueness
3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile is unique due to its combination of a chloropyridine ring and a methoxybenzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C13H9ClN2O |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)-4-methoxybenzonitrile |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-3-2-9(8-15)6-11(12)10-4-5-16-13(14)7-10/h2-7H,1H3 |
InChI Key |
KFRRSRIIZVJDSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.